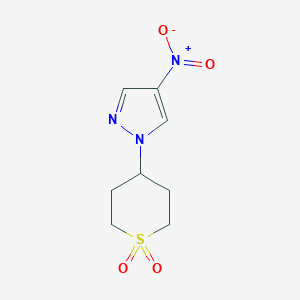

4-(4-Nitro-1H-pyrazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Nitro-1H-pyrazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide, also known as Nitro-PET, is a compound that has recently gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Organic Synthesis Applications

The research on nitropyrazoles and related compounds often focuses on their synthesis and potential applications in creating new materials or compounds with specific properties. For example, Dalinger et al. (2015) designed a new family of energetic compounds, nitropyrazoles bearing a trinitromethyl moiety, demonstrating high density and promising energetic performance, suggesting their use in environmentally benign energetic materials (Dalinger et al., 2015). Similarly, Vénosová et al. (2020) investigated the properties of a molecule related to tetrahydro-2H-thiopyran 1,1-dioxide, focusing on its electron density and electronic structure to understand its potential in forming free oxygen radicals (Vénosová et al., 2020).

Material Science and Magnetic Properties

Research also extends to the material science domain, where compounds like nitropyrazoles are incorporated into complex structures to study their magnetic properties or to develop new materials with specific functionalities. Shi et al. (2019) synthesized multinuclear hetero-tri-spin complexes based on a methyl-pyrazole nitronyl nitroxide radical, showing single-molecule magnetic behavior, which is of interest for magnetic storage media (Shi et al., 2019).

Energetic Materials Development

Another critical area of research is the development of energetic materials. Nitropyrazoles and derivatives have been explored for their potential as high-energy materials due to their structural properties and high nitrogen content. Luo et al. (2022) reviewed the progress in the nitration of nitrogen-rich heterocyclic compounds, including pyrazoles, highlighting their significance in designing high-energy-density materials with adjustable properties (Luo et al., 2022).

properties

IUPAC Name |

4-(4-nitropyrazol-1-yl)thiane 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4S/c12-11(13)8-5-9-10(6-8)7-1-3-16(14,15)4-2-7/h5-7H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHPNXSNFKAVLJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1N2C=C(C=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2878307.png)

![[1-(3-Bromophenyl)tetrazol-5-yl]methanamine](/img/structure/B2878308.png)

![N-(3-(methylthio)phenyl)-3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2878311.png)

![2-bromo-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2878313.png)

![N1-(2,6-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2878315.png)

![1-(2-Pyrimidinyl)-3-{[4-(trifluoromethoxy)anilino]methylene}-2-pyrrolidinone](/img/structure/B2878318.png)

![1-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2878322.png)

![6-(tert-butyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2878324.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(6-methoxypyridin-3-yl)methanone](/img/structure/B2878326.png)